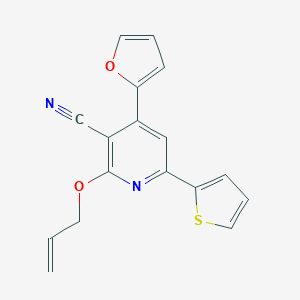![molecular formula C20H21N5O3 B292079 Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292079.png)
Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in lab experiments is its broad-spectrum activity against various types of cancer cells, bacteria, and viruses. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for the research on Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One of the directions is to explore the potential of this compound as a therapeutic agent for the treatment of various types of cancer, bacterial infections, and viral infections. Another direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, future research could focus on improving the solubility of this compound in water to enhance its efficacy in aqueous solutions.
Méthodes De Synthèse
Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester with ethyl 2-cyano-3,3-dimethylacrylate in the presence of triethylamine and acetic anhydride. The reaction mixture is then heated at reflux temperature for several hours to obtain the desired product.
Applications De Recherche Scientifique
Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied for its potential therapeutic applications. It has been found to exhibit antitumor, antimicrobial, and antiviral activities. In a study conducted by Zhang et al., Ethyl 6-cyano-7-isobutyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis.
Propriétés
Formule moléculaire |
C20H21N5O3 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
ethyl 6-cyano-1-(2-methylphenyl)-7-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C20H21N5O3/c1-5-28-19(27)17-23-25(16-9-7-6-8-13(16)4)20-22-15(10-12(2)3)14(11-21)18(26)24(17)20/h6-9,12H,5,10H2,1-4H3 |
Clé InChI |
QAMRSCZEWLPYGC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)CC(C)C)C3=CC=CC=C3C |
SMILES canonique |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)CC(C)C)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidin-4-yl]-N-(4-chlorophenyl)amine](/img/structure/B291996.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292002.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![4-imino-N-phenyl-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine](/img/structure/B292007.png)
![1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292008.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292011.png)
![N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B292015.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B292017.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B292018.png)

![2-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-(2-furyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B292020.png)